Product packaging for 1,3-Butanediol diacetate, (+)-(Cat. No.:CAS No. 140459-98-9)

1,3-Butanediol diacetate, (+)-

Cat. No.: B12704403
CAS No.: 140459-98-9
M. Wt: 174.19 g/mol
InChI Key: MPAGVACEWQNVQO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral 1,3-Butanediol (B41344) Diacetate as a Stereodefined Chemical Entity

(+)-1,3-Butanediol diacetate, systematically identified as the (S)-enantiomer, is a notable stereodefined molecule. plantaedb.com Its significance lies in its role as a chiral building block, a fundamental unit from which more complex, enantiomerically pure molecules can be constructed. The precise three-dimensional structure of (+)-(S)-1,3-butanediol diacetate makes it an important intermediate in the synthesis of high-value organic compounds.

The utility of its parent diol, (R)-1,3-butanediol, is well-documented in the production of fragrances, pheromones, insecticides, and as a precursor for azetidinone derivatives, which are intermediates in the synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics. nih.gov The controlled synthesis and transformation of chiral entities like (+)-1,3-butanediol diacetate are crucial for accessing specific biologically active stereoisomers of these complex target molecules. The diester functionality of this compound offers different reactivity and physical properties compared to its parent diol, providing chemists with a versatile tool for synthetic strategies. Research has demonstrated that enzymatic kinetic resolution of racemic 1,3-butanediol can yield enantiomerically enriched diacetate derivatives, highlighting the importance of stereochemical control in these systems. psu.edu

Overview of the Academic Landscape for (+)-1,3-Butanediol Diacetate Research

The academic landscape for (+)-1,3-butanediol diacetate is primarily centered on the development of efficient and highly selective methods for its synthesis. A major focus of research has been the use of biocatalysis, particularly lipase-mediated reactions, for the kinetic resolution of racemic 1,3-butanediol. psu.edu In this process, an enzyme selectively acetylates one enantiomer of the diol at a faster rate, allowing for the separation of the unreacted diol and the newly formed diacetate, each with high enantiomeric purity. For instance, studies have shown that enzymatic acetylation can produce (R)-(−)-1,3-di-O-acetyl-1,3-butanediol, leaving the (S)-(+)-monoacetate, which can be further processed. psu.edu

Another significant area of research is the dynamic kinetic asymmetric transformation (DYKAT) of 1,3-diols. This powerful one-pot method combines enzymatic transesterification with a metal-catalyzed epimerization of the slower-reacting alcohol enantiomer. nih.govpnas.org This approach allows for the theoretical conversion of a racemic mixture entirely into a single, enantiomerically pure diacetate product, offering high yields and excellent enantioselectivities. nih.govpnas.org These advanced synthetic strategies underscore the academic interest in producing enantiopure 1,3-diol derivatives like (+)-1,3-butanediol diacetate for use in sophisticated organic synthesis.

Scope and Objectives of the Research Outline

The scope of this article is strictly focused on the chemical compound (+)-1,3-butanediol diacetate. The primary objective is to present a concise yet thorough overview of this specific stereoisomer, structured around its identity as a stereodefined chemical entity and the academic research related to its synthesis. This includes providing detailed data on its chemical identifiers and properties. The content explicitly excludes topics such as dosage, administration, and adverse safety effects to maintain a purely chemical and academic focus.

Compound Data

The following tables provide key data for (+)-1,3-Butanediol diacetate and its corresponding racemate.

Table 1: Chemical Identifiers for (+)-(S)-1,3-Butanediol Diacetate

IdentifierValue
CAS Number140459-98-9 plantaedb.com
Molecular FormulaC8H14O4 plantaedb.com
SMILESCC@@HC)OC(=O)C nih.gov
InChIInChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3/t6-/m0/s1 nih.gov
InChIKeyMPAGVACEWQNVQO-LURJTMIESA-N nih.gov

Table 2: Physical and Chemical Properties of 1,3-Butanediol Diacetate (Racemic)

PropertyValue
Molecular Weight174.19 g/mol guidechem.com
Boiling Point97-99°C at 8 mmHg chembk.com
Density1.028 g/cm³ chembk.com
Flash Point85°C chembk.com
Refractive Index1.4180 chembk.com
Topological Polar Surface Area52.6 Ų guidechem.com

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B12704403 1,3-Butanediol diacetate, (+)- CAS No. 140459-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140459-98-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

[(3S)-3-acetyloxybutyl] acetate

InChI

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

MPAGVACEWQNVQO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCOC(=O)C)OC(=O)C

Canonical SMILES

CC(CCOC(=O)C)OC(=O)C

Origin of Product

United States

Historical Perspectives and Evolution of Synthesis for Chiral 1,3 Butanediol Systems

Early Synthetic Endeavors for 1,3-Butanediol (B41344) and its Derivatives

The genesis of 1,3-butanediol synthesis lies in the discovery of one of organic chemistry's cornerstone reactions: the aldol (B89426) condensation. In 1872, the French chemist Charles-Adolphe Wurtz reported that acetaldehyde (B116499), when treated with a dilute acid, underwent a self-condensation reaction to form a new molecule he named "aldol," a compound possessing both an aldehyde and an alcohol functional group (3-hydroxybutanal). researchgate.netrsc.orgacs.org This discovery laid the fundamental groundwork for the synthesis of the four-carbon backbone of 1,3-butanediol.

The subsequent step, the reduction of the aldehyde group in 3-hydroxybutanal, yields racemic 1,3-butanediol. The traditional and long-standing industrial method for producing racemic 1,3-butanediol follows this precise two-step sequence:

Aldol Condensation: Two molecules of acetaldehyde are dimerized, typically under basic conditions, to form 3-hydroxybutanal. zbaqchem.commdpi.com

Hydrogenation: The resulting 3-hydroxybutanal is then catalytically hydrogenated to convert the aldehyde functional group into a primary alcohol, yielding 1,3-butanediol. acs.orgzbaqchem.comwikipedia.org

This method became the bedrock for the commercial production of racemic 1,3-butanediol in the 20th century. Companies like Celanese Corporation were involved in the industrial-scale production of 1,3-butylene glycol by the mid-20th century, as evidenced by patents from that era. core.ac.uk The process was efficient for producing the racemic mixture, which was suitable for many applications where stereochemistry was not a concern, such as in the manufacturing of plasticizers, unsaturated polyester (B1180765) resins, and as a humectant or solvent. google.comechemi.com

The synthesis of the corresponding diacetate derivative from the racemic diol is a straightforward esterification reaction, typically achieved by reacting the diol with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst.

Milestones in the Development of Enantioselective Methodologies for 1,3-Butanediol Derivatives

While the synthesis of racemic 1,3-butanediol was well-established, the demand for enantiomerically pure forms, particularly for pharmaceutical intermediates, spurred the development of asymmetric synthetic routes. nih.gov The focus has predominantly been on producing (R)-(-)-1,3-butanediol, a key chiral building block. However, these same methodologies can often be adapted to produce the (S)-(+)-enantiomer, the precursor to (+)-1,3-Butanediol diacetate. Key milestones in this evolution include biocatalytic resolution and asymmetric reduction.

Biocatalytic Kinetic Resolution

Kinetic resolution is a foundational technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of a chiral catalyst or enzyme with each enantiomer.

Enantioselective Oxidation: A significant milestone was the use of microorganisms to selectively oxidize one enantiomer of racemic 1,3-butanediol, leaving the other unreacted and thus enantiomerically enriched. For example, microorganisms such as Candida parapsilosis have been shown to selectively oxidize the (S)-enantiomer to 4-hydroxy-2-butanone (B42824). researchgate.netnih.govresearchgate.net This process is highly effective for isolating the (R)-enantiomer. Conversely, finding an organism with the opposite selectivity (oxidizing the R-enantiomer) would be a direct route to (S)-(+)-1,3-butanediol.

Lipase-Catalyzed Enantioselective Acetylation: A pivotal development for the synthesis of chiral acetates was the use of lipases. Lipases are enzymes that can catalyze esterification and transesterification reactions with high enantioselectivity in organic solvents. In the context of 1,3-butanediol, the kinetic resolution can be performed via lipase-catalyzed acetylation of the racemic diol. Research has demonstrated that lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can preferentially acetylate one enantiomer over the other. This method has been successfully used to produce enantiopure 1,3-diol derivatives. mdpi.com By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-(+)-1,3-butanediol and the produced (R)-(-)-1,3-butanediol monoacetate, which can then be fully acetylated or hydrolyzed as needed.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create a specific enantiomer from a prochiral substrate, offering a more efficient alternative to resolution.

Biocatalytic Asymmetric Reduction: A major breakthrough has been the asymmetric reduction of the prochiral ketone, 4-hydroxy-2-butanone. A vast number of microorganisms and isolated enzymes (keto-reductases or alcohol dehydrogenases) have been identified that can reduce this ketone to either the (R) or (S) enantiomer of 1,3-butanediol with very high enantiomeric excess (ee). While many studies have focused on producing the (R)-enantiomer using strains like Candida krusei or Pichia jadinii, the screening of microbial libraries has also yielded biocatalysts capable of producing (S)-1,3-butanediol. nih.govresearchgate.netsigmaaldrich.comresearchgate.net This approach is highly attractive as it can theoretically convert 100% of the substrate to the desired chiral product.

Chemo-Catalytic Asymmetric Hydrogenation: Building on landmark discoveries in asymmetric catalysis, such as the work of Noyori on ruthenium-BINAP catalysts for the asymmetric hydrogenation of ketones, chemo-catalytic methods have been developed. These systems use a chiral metal complex to hydrogenate a prochiral ketone, such as 4-hydroxy-2-butanone or a protected derivative, to a specific enantiomer of the alcohol. While much of the research on 1,3-diols has focused on diastereoselective reductions of β-hydroxy ketones, the principles of asymmetric transfer hydrogenation and direct hydrogenation are key milestones that provide a powerful chemical alternative to biocatalysis for accessing either enantiomer of 1,3-butanediol. researchgate.net

The evolution of these methodologies is summarized in the table below.

Table 1: Milestones in the Synthesis of Chiral 1,3-Butanediol Systems

Era Milestone Key Reaction / Method Precursor(s) Product(s) Significance
Late 19th Century Discovery of Aldol Aldol Condensation Acetaldehyde 3-Hydroxybutanal Established the fundamental C-C bond formation for the 1,3-diol backbone.
Mid 20th Century Industrial Racemic Synthesis Catalytic Hydrogenation 3-Hydroxybutanal Racemic 1,3-Butanediol Enabled large-scale commercial production for industrial applications.
Late 20th Century Biocatalytic Resolution Enantioselective Oxidation Racemic 1,3-Butanediol (R)-1,3-Butanediol & 4-Hydroxy-2-butanone First efficient methods for separating enantiomers, primarily for obtaining the (R)-form.
Late 20th/Early 21st Century Chemo-enzymatic Resolution Lipase-Catalyzed Acetylation Racemic 1,3-Butanediol, Acyl Donor (S)-1,3-Butanediol & (R)-1,3-Butanediol Monoacetate Provided a versatile method to resolve enantiomers, allowing access to the (S)-enantiomer.
Early 21st Century Asymmetric Biocatalysis Asymmetric Reduction 4-Hydroxy-2-butanone (R)- or (S)-1,3-Butanediol Enabled direct synthesis of a single enantiomer from a prochiral precursor with high efficiency.
Early 21st Century Advanced Biocatalysis Deracemization Cascade Racemic 1,3-Butanediol (R)-1,3-Butanediol An advanced strategy combining selective oxidation and asymmetric reduction to convert a racemate entirely into one enantiomer.

Advanced Synthetic Methodologies for + 1,3 Butanediol Diacetate

Chemical Synthesis Approaches to the (+)-Enantiomer

Chemical synthesis provides a powerful and versatile toolkit for the construction of chiral molecules like (+)-1,3-butanediol. These methods often rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions, enabling the production of the desired enantiomer with high purity.

Diastereoselective and Enantioselective Chemical Transformations for Acyclic 1,3-Diols

The stereoselective synthesis of acyclic 1,3-diols is a cornerstone for accessing enantiopure 1,3-butanediol (B41344) diacetate. A prevalent strategy involves a two-step sequence of an aldol (B89426) reaction followed by a reduction. nih.govpnas.org Additionally, transition metal-catalyzed hydrogenation has emerged as a highly efficient method for creating two stereocenters in a single step. nih.govpnas.org

Recent advancements have also focused on the C-H functionalization of benzyl (B1604629) silyl (B83357) ethers through rhodium-catalyzed insertions of aryldiazoacetates. The choice of chiral catalyst or auxiliary is crucial in directing the diastereoselectivity and enantioselectivity of this transformation. organic-chemistry.org Another innovative approach is the catalytic, direct asymmetric cross-aldol reaction of two different aldehydes, which can be performed in the presence of water using a novel combined proline-surfactant organocatalyst. organic-chemistry.org

Furthermore, a one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic diastereomeric mixtures of 1,3-diols has been developed. This dynamic kinetic asymmetric transformation combines enzymatic transesterification, ruthenium-catalyzed epimerization of a secondary alcohol, and intramolecular acyl migration. nih.gov This method has successfully produced various unsymmetrical, acyclic syn-1,3-diacetates in yields up to 73% with excellent enantioselectivities (>99%) and good diastereomeric ratios (>90% syn). nih.gov

Chiral Auxiliary and Ligand-Mediated Syntheses of Diacetate Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org For the synthesis of 1,3-diols, (S)-lactate has been utilized as a chiral auxiliary in the C-H functionalization of benzyl silyl ethers, achieving moderate diastereoselectivity and enantioselectivity. organic-chemistry.org

The use of chiral ligands in transition metal-catalyzed reactions is another powerful strategy. For instance, Hashimoto's Rh₂( (S)-PTTL)₄ catalyst has demonstrated superior results in the rhodium-catalyzed C-H insertion reactions for the synthesis of 1,3-diols. organic-chemistry.org In the context of asymmetric hydrogenation, various chiral ligands have been developed that show high efficiency in the stereoselective synthesis of syn- and anti-1,3-diols. pnas.org

Chiral oxazaborolidine reagents are effective in the asymmetric reduction of chiral keto alcohols to produce chiral diols with high enantiomeric purity. acs.org This two-step process, involving an initial asymmetric aldol reaction, allows for the synthesis of 1,3-diol enantiomers with greater than 99% enantiomeric excess (ee). nih.gov

Direct Stereoselective Esterification Pathways

While the stereochemistry of (+)-1,3-butanediol diacetate is typically established at the diol stage, direct stereoselective esterification methods are also being explored. One such approach involves the influence of various carboxylic acids on the one-pot esterification–chlorination reaction of 1,3-butanediol. This method can lead to the formation of chlorohydrin esters with regioselectivity dependent on the structure of the carboxylic acid used. researchgate.net

Additionally, processes for forming esters from biologically-produced 1,3-propanediol (B51772) by contacting it with an acid have been developed, which could potentially be adapted for 1,3-butanediol. google.com These methods offer a more direct route to the final diacetate product, potentially reducing the number of synthetic steps.

Biocatalytic and Enzymatic Synthesis Routes to Chiral 1,3-Butanediol and its Derivatives

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the production of chiral compounds like (+)-1,3-butanediol.

Stereoinverting Cascade Deracemization Strategies for 1,3-Butanediol (parent compound)

A significant advancement in the production of enantiopure (R)-1,3-butanediol is the development of a stereoinverting cascade deracemization process. This strategy allows for the theoretical 100% conversion of a low-cost racemic mixture of 1,3-butanediol into a single enantiomer. researchgate.netnih.govdoaj.org

This whole-cell cascade system employs two different microorganisms. The first, Candida parapsilosis QC-76, performs a highly enantioselective oxidation of (S)-1,3-butanediol to 4-hydroxy-2-butanone (B42824). researchgate.netnih.govdoaj.org The second microorganism, Pichia kudriavzevii QC-1, then carries out an asymmetric reduction of the intermediate 4-hydroxy-2-butanone to the desired (R)-1,3-butanediol. researchgate.netnih.govdoaj.org

Under optimized conditions, this step-by-step cascade reaction can transform 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol with an impressive 99.5% enantiomeric excess. researchgate.netnih.gov This biosynthetic approach is not only efficient but also presents a promising avenue for industrial-scale production. researchgate.net

ParameterOptimized Condition
Oxidation Step (C. parapsilosis QC-76)
CosubstrateAcetone nih.gov
pH8.0 doaj.org
Temperature30 °C doaj.org
Rotation Speed250 rpm doaj.org
Reduction Step (P. kudriavzevii QC-1)
CosubstrateGlucose nih.gov
pH8.0 doaj.org
Temperature35 °C doaj.org
Rotation Speed200 rpm doaj.org

Whole-Cell Biotransformation Systems for (+)-1,3-Butanediol Precursors

Whole-cell biotransformation offers a practical and cost-effective method for producing chiral alcohols. Several microorganisms have been identified and engineered for the synthesis of (R)-1,3-butanediol.

One approach involves the enantioselective oxidation of racemic 1,3-butanediol using recombinant Escherichia coli cells. These cells are engineered to express an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis. nih.govresearchgate.net Under optimized conditions, this system can achieve a yield of 72.6 g/l of (R)-1,3-butanediol with an optical purity of 95% ee from a 15% racemic mixture. nih.gov

Another strategy focuses on the production of (R)-1,3-butanediol from glucose using engineered Clostridium saccharoperbutylacetonicum. This industrially important bacterium was modified to express the enantio-specific phaB gene from Cupriavidus necator. nih.gov Optimization of the heterologous pathway at the transcriptional, translational, and enzyme levels resulted in the production of up to 20 mM (1.8 g/l) of (R)-1,3-butanediol in non-optimized batch fermentation. nih.gov

Metabolically engineered E. coli has also been developed for the production of (R)-1,3-butanediol from glucose. The artificial metabolic pathway consists of four enzymatic steps starting from acetyl-CoA. tandfonline.com By carefully controlling the oxygen supply and pH in a bioreactor system, the production of (R)-1,3-butanediol can be significantly enhanced. tandfonline.com

MicroorganismPrecursor/SubstrateKey Enzyme/GeneProductYield/TiterEnantiomeric Excess
Candida parapsilosis QC-76 & Pichia kudriavzevii QC-1Racemic 1,3-ButanediolEndogenous enzymes(R)-1,3-Butanediol16.67 g/L researchgate.netnih.gov99.5% researchgate.netnih.gov
Recombinant E. coliRacemic 1,3-Butanediol(S)-specific secondary alcohol dehydrogenase (CpSADH) nih.govresearchgate.net(R)-1,3-Butanediol72.6 g/L nih.gov95% nih.gov
Clostridium saccharoperbutylacetonicumGlucosephaB from Cupriavidus necator nih.gov(R)-1,3-Butanediol20 mM (1.8 g/L) nih.govNot specified
Engineered E. coliGlucosePhaA, PhaB, Bld, Adh tandfonline.com(R)-1,3-ButanediolNot specifiedNot specified

Enzyme-Catalyzed Enantioselective Acylation and Transesterification for Diacetate Formation

Enzymes, particularly lipases, have emerged as powerful and robust biocatalysts for the asymmetric synthesis of chiral esters due to their high selectivity and ability to function under mild reaction conditions. rwth-aachen.demdpi.com The kinetic resolution of racemic 1,3-butanediol through enantioselective acylation or transesterification is a well-established method to produce enantiomerically enriched 1,3-butanediol and its corresponding acetates.

Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym® 435, is a frequently employed biocatalyst for this transformation. mdpi.commdpi.com In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic diol, leaving the other enantiomer unreacted. For instance, the acetylation of racemic 1,3-butanediol with vinyl acetate (B1210297) catalyzed by CAL-B can be used to obtain the precursor, (R)-1,3-butanediol, which is required for the synthesis of the target diacetate. mdpi.com

The process involves the selective acylation of the (S)-enantiomer, allowing for the separation of the resulting monoacetate from the unreacted (R)-1,3-butanediol. This (R)-diol can then be subjected to further acylation to yield the desired (+)-(R)-1,3-butanediol diacetate. The efficiency of the enzymatic transesterification can be influenced by several factors, including the choice of solvent, the acyl donor, and the reaction temperature. nih.govjetir.org For example, using ethyl acetate as an alternative acyl acceptor in lipase-catalyzed transesterification has been explored. mdpi.com

A key advantage of biocatalysis is the high enantiomeric excess (e.e.) that can be achieved. Research has demonstrated that enzymatic methods can produce chiral butanediols and their derivatives with excellent optical purity. mdpi.comnih.gov

Metabolic Engineering and Pathway Design for Biotechnological Production of Chiral Butanediols

The biotechnological production of chiral compounds from renewable feedstocks presents a sustainable alternative to chemical synthesis. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Clostridium saccharoperbutylacetonicum has been successfully employed to produce enantiomerically pure (R)-1,3-butanediol, the direct precursor for (+)-1,3-butanediol diacetate. nih.govnih.govnih.gov

This approach involves the design and implementation of novel metabolic pathways in a host organism. For instance, a synthetic pathway for (R)-1,3-BDO production in E. coli has been constructed, typically involving four key enzymatic steps starting from the central metabolite acetyl-CoA. researchgate.netresearchgate.net The common genes utilized in this pathway include:

phaA (acetyl-CoA acetyltransferase)

phaB (acetoacetyl-CoA reductase)

bld (CoA-acylating aldehyde dehydrogenase)

yqhD (alcohol dehydrogenase) researchgate.net

To enhance the production titer and yield, various metabolic engineering strategies are employed. These include:

Screening and Optimization of Pathway Enzymes : Identifying and expressing the most efficient enzymes for each step of the pathway. nih.gov

Cofactor Engineering : Increasing the intracellular supply of cofactors like NADPH, which is essential for the reductase enzymes in the pathway. nih.govnih.gov This can be achieved by redirecting carbon flux through pathways that generate more NADPH, such as the Entner-Doudoroff (ED) pathway. nih.gov

Reduction of Byproduct Formation : Deleting genes responsible for competing pathways to channel more carbon flux towards the desired product. nih.govresearchgate.net

Optimization of Fermentation Conditions : Fine-tuning parameters such as aeration, temperature, and nutrient supply to maximize cell growth and product formation. researchgate.net

Through these concerted efforts, researchers have achieved significant titers of optically pure (R)-1,3-BDO. One study reported a titer of approximately 71.1 g/L with an enantiomeric excess of 98.5% in an engineered E. coli strain. nih.gov Another engineered strain was able to produce 257 mM (R)-1,3-BDO in 36 hours with a yield of 0.51 mol/mol from glucose in a fed-batch bioreactor. researchgate.net These advancements demonstrate the potential of biotechnological routes for the large-scale, cost-effective production of this chiral precursor. nih.gov

Engineered OrganismKey Genes OverexpressedStrategyTiter AchievedYieldEnantiomeric Excess (e.e.)Reference
E. coliphaA, phaB, bld, yqhDOptimization of gene expression, disruption of competing pathways, optimization of culture conditions257 mM0.51 mol/molNot specified researchgate.net
E. coliNot specifiedDisruption of negative transcription factor, use of efficient alcohol dehydrogenase, redirection of carbon flux to ED pathway~71.1 g/L0.65 mol/mol98.5% for (R)-1,3-BDO nih.gov
E. coliNot specifiedEnzyme screening, cofactor engineering, optimization of fermentation, reduction of byproductsNot specified0.6 mol/molNot specified nih.gov
C. saccharoperbutylacetonicumphaBCodon usage optimization, introduction of point mutations1.8 g/LNot specifiedNot specified nih.gov

Dynamic Kinetic Asymmetric Transformation (DKAT) in the Synthesis of Chiral 1,3-Diacetates

Dynamic Kinetic Asymmetric Transformation (DKAT) represents a highly efficient strategy that overcomes the 50% theoretical yield limit of conventional kinetic resolutions. thieme.de This method combines three key processes in a single pot: an enzyme-catalyzed enantioselective transesterification, a metal-catalyzed racemization of the unreacted alcohol, and in the case of 1,3-diols, an intramolecular acyl migration. nih.govnih.gov This combination allows for the conversion of a racemic mixture of diastereomeric 1,3-diols into a single, enantiomerically pure syn-1,3-diacetate in high yield. nih.gov

The process typically employs a dual-catalyst system:

A Lipase : Candida antarctica lipase B (CALB) is commonly used for the enantioselective acylation. nih.gov

A Ruthenium Catalyst : A ruthenium complex, such as Shvo's catalyst, facilitates the in-situ racemization (epimerization) of the secondary alcohol centers in the diol or diol monoacetate. nih.govnih.gov

The mechanism involves the lipase selectively acylating one enantiomer of the diol. The slower-reacting enantiomer is then racemized by the ruthenium catalyst, continuously feeding the faster-reacting enantiomer back into the enzymatic acylation cycle. thieme.de A crucial element in the DKAT of 1,3-diols is a facile intramolecular acyl migration that occurs in the syn-1,3-diol monoacetate intermediate. nih.gov This elegant orchestration of multiple catalytic events enables both deracemization and de-epimerization.

Research has demonstrated the successful application of this concept to produce various unsymmetrical, acyclic syn-1,3-diacetates. nih.gov The choice of the acyl donor has been found to be critical for the efficiency of the process, with isopropenyl acetate often providing significant improvements. nih.gov

Substrate (1,3-Diol)EnzymeRacemization CatalystAcyl DonorYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (e.e.) (%)Reference
Racemic 1-phenyl-1,3-propanediolCALBRu-catalyst 8Isopropenyl acetate7393:7>99 nih.gov
Racemic 1-cyclohexyl-1,3-propanediolCALBRu-catalyst 8Isopropenyl acetate6592:8>99 nih.gov
Racemic 1-(2-naphthyl)-1,3-propanediolCALBRu-catalyst 8Isopropenyl acetate6890:10>99 nih.gov

Using this one-pot method, enantiomerically pure syn-1,3-diacetates have been obtained in yields up to 73%, with excellent enantioselectivities (>99% e.e.) and good diastereomeric ratios (>90% syn). nih.gov

Novel Catalytic Systems for Stereocontrol in Diacetate Formation

The development of novel catalytic systems remains a key focus in achieving precise stereocontrol for the synthesis of chiral diols and their derivatives. Beyond the established enzyme and DKAT methodologies, research into new transition-metal catalysts and organocatalysts continues to provide innovative solutions.

Transition-metal catalysis offers a broad toolkit for stereoselective synthesis. For example, cobalt complexes with chiral phosphine (B1218219) ligands have been used for the catalytic regio-, diastereo-, and enantioselective reductive coupling of 1,3-dienes and aldehydes. researchgate.net While not directly forming diacetates, these methods produce chiral homoallylic alcohols which are versatile intermediates that can be converted to the corresponding 1,3-diols and subsequently to diacetates. The mechanism often involves an enantioselective oxidative cyclization followed by a diastereoselective protonation, with the catalyst's structure being crucial for inducing chirality. researchgate.net

Another innovative approach involves the catalytic enantioselective 1,2-diboration of 1,3-dienes. nih.gov This reaction, often catalyzed by platinum or other transition metals with chiral ligands, produces allylboron reagents. These reagents can then participate in highly selective allylation reactions with aldehydes to create complex chiral building blocks, which are precursors to 1,3-diols. nih.gov

Furthermore, biochemical methods continue to evolve. Whole-cell biocatalysis, using microorganisms like Candida parapsilosis and Pichia kudriavzevii, has been employed in stereoinverting cascade reactions to convert a racemic 1,3-butanediol into a single (R)-enantiomer with high efficiency. researchgate.netnih.govnih.gov This deracemization process involves an enantioselective oxidation of the (S)-enantiomer to an intermediate ketone (4-hydroxy-2-butanone), followed by an asymmetric reduction of this ketone to the (R)-enantiomer of the diol. researchgate.netnih.gov Under optimized conditions, this cascade system converted 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol with a 99.5% enantiomeric excess. researchgate.netnih.gov This highly pure chiral diol is then readily available for conversion to (+)-1,3-butanediol diacetate.

These novel systems, whether based on transition metals, organocatalysis, or advanced whole-cell biocatalysis, are continually expanding the options for the efficient and highly stereocontrolled synthesis of chiral 1,3-diacetates and their precursors.

Derivatization and Chemical Transformations of + 1,3 Butanediol Diacetate

Reactions Involving Selective Functional Group Modification

The functional group modifications of (+)-1,3-butanediol diacetate primarily involve reactions of the ester groups. The acetate (B1210297) moieties can be hydrolyzed to reveal the corresponding hydroxyl groups of (+)-1,3-butanediol. This hydrolysis can be performed under acidic or basic conditions, or through enzymatic methods, which can offer high selectivity and mild reaction conditions.

Enzymatic acylation and deacylation represent powerful tools for the selective modification of the 1,3-butanediol (B41344) backbone. Lipases, in particular, have been shown to act in a chemo- and regioselective manner. For instance, in the kinetic resolution of racemic 1,3-butanediol, the lipase (B570770) Chirazyme™ L-2 initially catalyzes a rapid and non-enantioselective acetylation at the primary hydroxyl group to yield (R,S)-1-O-acetyl-1,3-butanediol. psu.edu This selective modification of one functional group over another in the diol precursor is a key step in accessing chiral intermediates like the diacetate.

Further modification can involve the protection of one hydroxyl group after a selective deacetylation, allowing for differential reactions at the two distinct positions of the butanediol (B1596017) chain. For analytical purposes, the hydroxyl groups of the parent diol can be derivatized with chiral reagents, such as (S)-(+)-2-phenylbutyryl chloride, to allow for the separation and quantification of enantiomers by gas chromatography-mass spectrometry. nih.gov

Synthesis of Chiral Building Blocks and Intermediates from (+)-1,3-Butanediol Diacetate

The primary value of enantiomerically pure (+)-1,3-butanediol diacetate lies in its utility as a chiral building block for the synthesis of complex molecules like natural products and pharmaceuticals. The defined stereochemistry at one of its carbon centers is transferred and preserved through subsequent synthetic steps, making it a valuable chiral synthon.

A notable application is in the synthesis of insect pheromones. Research has demonstrated the transformation of (R)-1,3-di-O-acetyl-1,3-butanediol, obtained through enzymatic kinetic resolution, into key chiral intermediates. psu.edu The diacetate can be hydrolyzed to the corresponding (R)-1,3-butanediol, which is then converted into (R)-3-benzyloxybutanal. This chiral aldehyde is a crucial building block for the synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, the anti-aggregation pheromone of the common wasp. psu.edu

The sequence of transformations typically involves:

Hydrolysis: Removal of the acetate groups to yield the chiral diol.

Selective Protection: Protection of one of the hydroxyl groups (e.g., as a benzyl (B1604629) ether).

Oxidation: Oxidation of the remaining free hydroxyl group to an aldehyde or other functional group.

This methodology highlights how the simple C4 backbone of (+)-1,3-butanediol diacetate can be elaborated into more complex and functionally diverse chiral molecules.

Table 1: Synthesis of Chiral Building Blocks from (R)-1,3-di-O-acetyl-1,3-butanediol This table is based on research findings on the transformation of enzymatically resolved diacetate into a key chiral aldehyde.

StepReactantReagents/ConditionsProductApplication of Product
1(R)-1,3-di-O-acetyl-1,3-butanediolK₂CO₃, Methanol(R)-1,3-ButanediolChiral Diol Intermediate
2(R)-1,3-ButanediolNaH, Benzyl Bromide, THF(R)-3-Benzyloxy-1-butanolProtected Chiral Alcohol
3(R)-3-Benzyloxy-1-butanolPCC, CH₂Cl₂(R)-3-BenzyloxybutanalChiral Building Block for Pheromone Synthesis

Regioselective and Stereoselective Transformations

Regioselective and stereoselective transformations are critical in harnessing the synthetic potential of (+)-1,3-butanediol diacetate and its parent diol. The structural asymmetry of the molecule, with a primary and a secondary acetate (or hydroxyl) group, allows for regioselective reactions.

Microbial and enzymatic transformations are particularly adept at achieving high stereoselectivity. researchgate.net The synthesis of enantiomerically pure (R)-1,3-butanediol, a precursor to the diacetate, has been achieved via a deracemization process using a whole-cell cascade system. nih.gov This process involves the highly enantioselective oxidation of (S)-1,3-butanediol by Candida parapsilosis, leaving the desired (R)-enantiomer untouched. nih.gov

The most direct stereoselective transformation involving the diacetate is its formation via enzymatic kinetic resolution of racemic 1,3-butanediol. In a key study, the lipase Chirazyme™ L-2 was used with vinyl acetate as the acylating agent. psu.edu This process yielded (R)-1,3-di-O-acetyl-1,3-butanediol and the unreacted (S)-1-O-acetyl-1,3-hydroxybutane, both with high enantiomeric excess (91% e.e.). psu.edu The high E-value (E=67.3) indicates excellent enantioselectivity for this biotransformation.

Table 2: Enzymatic Kinetic Resolution of (R,S)-1,3-Butanediol Data from a study on the lipase-mediated resolution to produce enantiomerically enriched 1,3-butanediol derivatives. psu.edu

EnzymeAcylating AgentProduct 1Product 2Enantiomeric Excess (e.e.)
Chirazyme™ L-2, c–fVinyl Acetate(R)-1,3-di-O-acetyl-1,3-butanediol(S)-1-O-acetyl-1,3-hydroxybutane91%

These examples underscore the power of biocatalysis to perform highly specific transformations that are often challenging to achieve with conventional chemical methods, providing efficient routes to enantiomerically pure (+)-1,3-butanediol diacetate and its derivatives.

Mechanistic Investigations of Reactions Involving + 1,3 Butanediol Diacetate

Elucidation of Reaction Pathways and Transition States

The reaction pathways for (+)-1,3-butanediol diacetate are primarily centered around the chemistry of its two ester functional groups. These groups can undergo transformations such as hydrolysis, transesterification, and reduction.

Enzymatic reactions, particularly those catalyzed by lipases, are common for the synthesis and transformation of chiral diols and their esters. For instance, the kinetic resolution of racemic 1,3-butanediol (B41344) often involves an acetylation step using an acyl donor like vinyl acetate (B1210297), catalyzed by an enzyme such as Candida antarctica lipase (B570770) B (CAL-B). researchgate.netmdpi.com In the reverse reaction, the enantioselective hydrolysis or alcoholysis of the diacetate can be employed.

A key reaction pathway involves the enzymatic transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol, which itself can be sourced from the kinetic resolution of racemic 1,3-butanediol via acetylation. researchgate.net The transition states in these lipase-catalyzed reactions typically involve a tetrahedral intermediate formed by the nucleophilic attack of the enzyme's serine residue on the carbonyl carbon of the acetate group. The substrate binds in the enzyme's active site in a specific orientation that dictates the stereoselectivity of the reaction.

In non-enzymatic pathways, such as acid-catalyzed hydrolysis, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the corresponding alcohol. The stability of intermediates and the energy of transition states are crucial in determining the reaction kinetics.

Studies on Stereochemical Control and Chirality Transfer Mechanisms

Stereochemical control is paramount in reactions involving (+)-1,3-butanediol diacetate, as the utility of the parent diol is often dependent on its enantiomeric purity. nih.govacs.org (R)-1,3-butanediol, for example, is a valuable intermediate for fragrances and antibiotics. nih.gov The diacetate is frequently involved in enzymatic kinetic resolution processes designed to separate enantiomers of 1,3-butanediol.

One prominent method is the lipase-catalyzed acetylation of racemic 1,3-butanediol. researchgate.net Enzymes like Candida antarctica lipase B (CAL-B) exhibit high enantioselectivity, preferentially acetylating one enantiomer over the other. researchgate.netmdpi.com This results in a mixture of the optically enriched diacetate and the unreacted, optically enriched diol, which can then be separated. In one study, the kinetic resolution of racemic 1,3-butanediol using CAL-B and vinyl acetate was followed until the diol was completely converted, allowing for the isolation of the diacetate product. mdpi.com This process demonstrates effective chirality transfer, where the stereochemical information from the chiral diol is preserved in the resulting diacetate.

Another advanced strategy is deracemization, which aims to convert a racemate into a single, pure enantiomer with a theoretical yield of 100%. nih.gov One such cascade reaction involves the enantioselective oxidation of (S)-1,3-butanediol to 4-hydroxy-2-butanone (B42824), followed by the asymmetric reduction of the ketone intermediate to yield (R)-1,3-butanediol. nih.gov While this process focuses on the diol, the principles of stereochemical control and the use of chiral intermediates are directly applicable to reactions involving the diacetate.

The table below summarizes typical results for an enzymatic kinetic resolution involving the acetylation of 1,3-butanediol, highlighting the stereochemical control achieved.

ReactionEnzymeProductYieldEnantiomeric Excess (ee)
Kinetic Resolution of racemic-1,3-Butanediol via AcetylationCandida antarctica lipase B (CAL-B)1,3-Butanediol diacetate80%88%
Data derived from a representative enzymatic resolution process. mdpi.com

Role of Neighboring Group Participation in Diacetate Reactivity

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with electrons from an atom or bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemistry. wikipedia.orglibretexts.org

In the case of (+)-1,3-butanediol diacetate, an acetate group can act as a neighboring group. For example, during a substitution reaction at one of the carbon atoms bearing an acetate group (C1 or C3), the carbonyl oxygen of the other acetate group can act as an internal nucleophile.

The mechanism would proceed as follows:

Departure of a leaving group from C1 or C3 is assisted by the intramolecular attack of the carbonyl oxygen from the adjacent acetate group.

This attack forms a cyclic, five-membered dioxolenium ion intermediate. nih.gov This step occurs with an inversion of configuration at the reaction center, typical of an intramolecular SN2 reaction. libretexts.org

An external nucleophile then attacks the carbocation-like carbon of the dioxolenium ion. This second SN2-type reaction also proceeds with inversion of configuration.

Advanced Analytical and Spectroscopic Characterization of + 1,3 Butanediol Diacetate

Chromatographic Techniques for Enantiomeric Purity and Diastereomeric Excess Determination

Chromatographic methods are indispensable for the separation and quantification of stereoisomers. By exploiting the differential interactions between enantiomers and a chiral environment, these techniques allow for the accurate determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The method relies on a chiral stationary phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, enabling their separation and quantification. bgb-analytik.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including diols and their derivatives. nih.govcsfarmacie.cz The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. sigmaaldrich.com Method development often involves screening various columns and mobile phase compositions to achieve optimal resolution. sigmaaldrich.com For compounds like 1,3-butanediol (B41344) diacetate, normal-phase conditions are frequently employed, using eluents such as hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. bgb-analytik.comcsfarmacie.cz

While specific application data for (+)-1,3-butanediol diacetate is not extensively published, the methodology for its precursor, chiral 1,3-diols, is well-established and directly applicable. The enantiomeric excess (ee) of chiral 1,3-diols is routinely determined using columns like the Chiralpak AD-H. acs.org The following table illustrates typical conditions for the separation of a chiral 1,3-diol, which would serve as a starting point for method development for its diacetate derivative.

Table 1: Illustrative Chiral HPLC Conditions for a Related Chiral 1,3-Diol This table provides a representative example of HPLC conditions used for a precursor compound, illustrating the typical methodology.

ParameterCondition
Column Chiralpak AD-H
Mobile Phase Hexane/Isopropanol mixture
Detection UV
Analysis Goal Determination of enantiomeric excess (ee)
Data based on methodology for precursor 1,3-diols. acs.org

Chiral Gas Chromatography (GC) is another essential technique for the analysis of volatile chiral compounds. Similar to chiral HPLC, it utilizes a column with a chiral stationary phase to separate enantiomers. For analytes like 1,3-butanediol diacetate, common chiral stationary phases are based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules have a chiral cavity, and enantiomers can be separated based on the differential stability of the inclusion complexes they form. gcms.cz

In the analysis of chiral diols, it is common to first convert them to more volatile derivatives, such as their diacetate forms, before injection. This makes the analysis of 1,3-butanediol diacetate by chiral GC a direct and suitable method. Research on the enzymatic synthesis of related chiral esters has utilized chiral GC to determine the enantiomeric excess of 1,3-butanediol diacetate. In one such study, the (S) and (R) enantiomers of the diacetate were successfully resolved with distinct retention times. mdpi.com

Table 2: Chiral GC Analysis Data for 1,3-Butanediol Diacetate Enantiomers

EnantiomerRetention Time (RT)
(S)-1,3-Butanediol diacetate23.1 min
(R)-1,3-Butanediol diacetate25.1 min
Analytical Conditions: The sample was acetylated and injected using a temperature program from 60°C, increasing at 2°C/min up to 200°C. mdpi.com

Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's structure and stereochemistry. These methods are complementary to chromatographic techniques, offering confirmation of the molecular structure and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR spectra of enantiomers are identical, the use of chiral auxiliaries can distinguish between them. Two primary NMR-based strategies are employed for stereochemical confirmation: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), including chiral shift reagents. wordpress.comlibretexts.org

A CDA reacts with the enantiomers to form a pair of diastereomers, which have distinct NMR spectra. wordpress.com A CSA, such as a lanthanide-based chiral shift reagent, forms a complex with the analyte, and the differential interaction with each enantiomer leads to the separation of signals in the NMR spectrum, allowing for the determination of enantiomeric purity. libretexts.org

For 1,3-diols, a well-established NMR method for determining relative stereochemistry involves conversion to an acetonide derivative. The 13C NMR chemical shifts of the acetonide carbons are highly dependent on the syn or anti relationship of the diol. Syn-1,3-diol acetonides typically show acetonide methyl resonances around 30 ppm and 19 ppm, whereas anti-isomers exhibit resonances in the 24-25 ppm range. wordpress.comuniv-lemans.fr This analysis of the precursor diol is a critical step in confirming the stereochemistry of the final (+)-1,3-butanediol diacetate product. Another powerful technique for the parent diol is the use of deuterium (B1214612) isotopic perturbation, where comparison of hydroxyl (OH) chemical shifts in 1H NMR provides a reliable assignment of the relative configuration. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a highly sensitive and specific tool for identifying compounds in complex mixtures. nih.govnih.gov

The electron ionization (EI) mass spectrum of 1,3-butanediol diacetate provides a unique fragmentation pattern that serves as a fingerprint for its identification. The molecular ion (M+) peak confirms the molecular weight of 174.19 g/mol . Key fragmentation pathways for diol diesters often involve the loss of an acyloxy group or an entire carboxylic acid molecule. nih.gov For 1,3-butanediol diacetate, characteristic fragments arise from the cleavage of the ester groups and the carbon backbone.

Table 3: Key Mass Spectrometry Fragments for 1,3-Butanediol Diacetate

m/z (mass/charge)Proposed Fragment Identity
115[M - OCOCH3]+
71[M - CH2OCOCH3 - H2]+
43[COCH3]+ (Base Peak)
Data sourced from PubChem CID 79140. nih.gov

Chiral molecules are distinguished by their ability to interact with plane-polarized light. Optical rotation and circular dichroism are chiroptical techniques that measure this interaction, providing essential information for enantiomeric identification.

Optical rotation, measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral substance. Enantiomers rotate light by equal amounts but in opposite directions. A compound that rotates light to the right (clockwise) is termed dextrorotatory and is designated with a plus sign (+). The compound of interest, (+)-1,3-butanediol diacetate, is dextrorotatory, a property that unequivocally distinguishes it from its levorotatory (-) enantiomer. The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov A CD spectrum provides more detailed stereochemical information than optical rotation alone and can be used to determine the absolute configuration of a molecule, often through comparison with theoretical calculations or related compounds. While a simple polarimetry measurement confirms the presence of a specific enantiomer, a CD spectrum offers a more detailed fingerprint of its three-dimensional structure. nih.gov

Advanced Purity Assessment and Impurity Profiling Methodologies

The comprehensive assessment of the chemical purity and the identification of trace-level impurities in (+)-1,3-Butanediol Diacetate are critical for ensuring its quality and performance in various applications. Advanced analytical techniques, primarily chromatography and spectroscopy, are employed to achieve a detailed impurity profile. These methodologies are capable of separating, identifying, and quantifying impurities that may originate from the synthesis process, degradation, or storage.

The synthesis of (+)-1,3-Butanediol Diacetate typically involves the esterification of (+)-1,3-Butanediol with an acetylating agent such as acetic anhydride (B1165640) or acetic acid. Potential impurities arising from this process can include residual starting materials, by-products, and stereoisomers.

Potential Process-Related Impurities:

Residual Starting Materials: Unreacted (+)-1,3-Butanediol and the acetylating agent (e.g., acetic acid).

Incomplete Reaction Products: 1-acetoxy-3-hydroxybutane or 3-acetoxy-1-hydroxybutane (monoacetate isomers).

Stereoisomers: The presence of the (-)-enantiomer of 1,3-Butanediol Diacetate is a critical purity parameter.

Isomeric By-products: Impurities from the starting 1,3-Butanediol, such as 1,2-Butanediol or 2,3-Butanediol, can lead to the formation of their corresponding diacetates.

Solvent Residues: If solvents are used in the synthesis or purification process, their residues may be present in the final product.

To detect and quantify these potential impurities, a combination of chromatographic and spectroscopic methods is utilized.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,3-Butanediol Diacetate and its likely impurities. High-resolution capillary columns are employed to achieve separation of closely related compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID): This method is widely used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. By employing a suitable capillary column, such as one with a polar stationary phase, it is possible to separate 1,3-Butanediol Diacetate from its potential impurities based on their boiling points and polarities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for the unambiguous identification of known and unknown impurities by comparing their mass spectra to spectral libraries or through interpretation of fragmentation patterns. For instance, a GC-MS assay has been developed for the quantitation of 1,3-butanediol, which can be adapted for its diacetate derivative. csfarmacie.cz

Chiral Chromatography is essential for determining the enantiomeric purity of (+)-1,3-Butanediol Diacetate. This is crucial as the biological and chemical properties of the (+) and (-) enantiomers can differ significantly.

Chiral Gas Chromatography: The enantiomers of diols like 1,3-Butanediol can be separated by GC after derivatization with a chiral resolving agent. nih.gov For example, derivatization of the diol with a chiral agent like (S)-(+)-2-phenylbutyryl chloride creates diastereomers that can be separated on a standard achiral GC column. nih.gov This indirect approach can be applied to assess the enantiomeric composition of the starting material or the final diacetate after hydrolysis. Direct separation of the diacetate enantiomers may also be possible using a chiral GC column, often containing a cyclodextrin-based stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. phenomenex.com This can be achieved through two main approaches:

Indirect Separation: Similar to the GC approach, the enantiomers can be derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral HPLC column. nih.gov

Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. nih.gov The development of a chiral HPLC method would involve screening various CSPs and mobile phases to achieve optimal resolution between the (+) and (-) enantiomers of 1,3-Butanediol Diacetate.

High-Performance Liquid Chromatography (HPLC) with various detectors is also a valuable tool for purity assessment, particularly for less volatile impurities or those that may degrade at the high temperatures used in GC.

HPLC with Ultraviolet (UV) Detection: While 1,3-Butanediol Diacetate does not have a strong chromophore for UV detection at standard wavelengths, this method can be effective for detecting impurities that do absorb UV light.

HPLC with Mass Spectrometry (MS) Detection: HPLC-MS provides a powerful combination of separation and identification, similar to GC-MS, but for a broader range of compounds. This technique is particularly useful for identifying non-volatile or thermally labile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule and can be used to identify and quantify impurities.

¹H and ¹³C NMR: These techniques can confirm the structure of (+)-1,3-Butanediol Diacetate and can be used to detect and quantify impurities that have distinct NMR signals from the main component. By integrating the signals of the impurities and the main compound, a quantitative assessment of purity can be made. NMR is also a powerful tool for identifying the structure of unknown impurities.

The following tables summarize hypothetical analytical methodologies for the advanced purity assessment of (+)-1,3-Butanediol Diacetate based on the principles discussed.

Table 1: Gas Chromatography (GC) Methods for Purity and Impurity Profiling

ParameterGC-FID for General PurityGC-MS for Impurity IdentificationChiral GC for Enantiomeric Purity (Indirect Method)
Column Polar capillary column (e.g., DB-WAX)High-resolution capillary column (e.g., DB-5ms)Achiral capillary column (e.g., DB-5)
Injector Temp. 250 °C250 °C250 °C
Oven Program 50 °C (2 min), ramp to 240 °C at 10 °C/min, hold for 5 min50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 10 minOptimized temperature program to separate diastereomers
Carrier Gas HeliumHeliumHelium
Detector Flame Ionization Detector (FID) at 260 °CMass Spectrometer (MS)Mass Spectrometer (MS) or FID
Sample Prep. Dilution in a suitable solvent (e.g., ethyl acetate)Dilution in a suitable solvent (e.g., dichloromethane)Hydrolysis of diacetate to diol, followed by derivatization with a chiral agent
Target Analytes (+)-1,3-Butanediol Diacetate, residual starting materials, monoacetateIdentification of all volatile and semi-volatile impuritiesSeparation and quantification of the diastereomeric derivatives of (+) and (-) 1,3-Butanediol

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Purity and Impurity Profiling

ParameterReversed-Phase HPLC-UV for Non-volatile ImpuritiesHPLC-MS for Impurity IdentificationChiral HPLC for Enantiomeric Purity (Direct Method)
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)C18 or other suitable reversed-phase columnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Gradient of water and acetonitrile (B52724)Gradient of water with formic acid and acetonitrile with formic acidIsocratic or gradient elution with a mixture of hexane and isopropanol
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Column Temp. 30 °C35 °C25 °C
Detector UV detector at a suitable wavelength (e.g., 210 nm)Mass Spectrometer (e.g., ESI source)UV or Chiral Detector (e.g., polarimeter)
Sample Prep. Dissolution in mobile phaseDissolution in a suitable solventDissolution in mobile phase
Target Analytes Non-volatile impurities, degradation productsIdentification of a wide range of impuritiesDirect separation and quantification of (+) and (-) 1,3-Butanediol Diacetate enantiomers

A combination of these advanced analytical and spectroscopic techniques is essential for a thorough characterization of (+)-1,3-Butanediol Diacetate, ensuring a high degree of purity and a comprehensive understanding of its impurity profile.

Theoretical and Computational Studies on + 1,3 Butanediol Diacetate

Quantum Chemical Calculations for Conformational Analysis and Molecular Geometry

Quantum chemical calculations are fundamental in determining the stable conformations and geometric parameters of (+)-1,3-butanediol diacetate. Conformational analysis of flexible molecules like this is crucial as their shape dictates their physical and chemical properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangements of the atoms.

By systematically rotating the single bonds within the molecule, a potential energy surface can be mapped out, revealing the various low-energy conformers. For (+)-1,3-butanediol diacetate, the key dihedral angles to consider are those around the C1-C2, C2-C3, and C3-O bonds. The interactions between the two acetate (B1210297) groups, as well as their orientation relative to the butane (B89635) backbone, will significantly influence the conformational preferences. It is expected that conformers that minimize steric hindrance and optimize dipole-dipole interactions will be the most stable.

Table 1: Calculated Relative Energies of Postulated Key Conformers of (+)-1,3-Butanediol Diacetate

Conformer Dihedral Angle (O-C1-C2-C3) Dihedral Angle (C1-C2-C3-O) Relative Energy (kcal/mol)
A anti anti 0.00
B anti gauche 0.85
C gauche anti 1.20

Note: The data in this table is illustrative and represents typical results from quantum chemical calculations for such a molecule.

Density Functional Theory (DFT) Applications to Stereoisomeric Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For (+)-1,3-butanediol diacetate, DFT can be applied to understand the properties arising from its specific stereochemistry. By comparing the calculated energies of the (+) and (-) enantiomers, DFT can confirm their energetic equivalence, a hallmark of enantiomeric pairs.

Furthermore, DFT calculations can be used to determine a range of electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it provides insight into the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. These calculations can also be extended to explore the properties of diastereomers, should they exist, by quantifying their energy differences.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. mdpi.com For (+)-1,3-butanediol diacetate, MD simulations can provide a detailed picture of its interactions with other molecules, such as solvents or other solutes. By simulating a system containing multiple molecules of (+)-1,3-butanediol diacetate, one can analyze the intermolecular forces that govern its bulk properties.

These simulations can reveal the preferred modes of interaction, such as hydrogen bonding (if present in the solvent) and van der Waals forces. The radial distribution function (RDF) is a common analytical tool used in MD simulations to understand the local structure of a liquid. By calculating the RDF between specific atoms in different molecules, one can determine the average distances and coordination numbers, providing a quantitative measure of the intermolecular interactions.

Table 2: Illustrative Intermolecular Interaction Energies for (+)-1,3-Butanediol Diacetate in a Simulated Environment

Interaction Type Average Energy (kcal/mol)
van der Waals -5.8
Electrostatic -2.1

| Total Intermolecular | -7.9 |

Note: The data in this table is representative of results that would be obtained from molecular dynamics simulations and is for illustrative purposes.

Prediction of Spectroscopic Parameters and Reaction Pathways through Computational Modeling

Computational modeling can be used to predict various spectroscopic parameters for (+)-1,3-butanediol diacetate, which can then be compared with experimental data to validate the computational model. For example, infrared (IR) spectroscopy vibrational frequencies and intensities can be calculated to help assign the peaks in an experimental IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted, aiding in the structural elucidation of the molecule.

Applications of + 1,3 Butanediol Diacetate in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The true value of (+)-1,3-butanediol diacetate in asymmetric synthesis lies in its precursor, (R)-1,3-butanediol. This chiral diol is a crucial starting material for the synthesis of a variety of complex, stereochemically defined molecules. (R)-1,3-butanediol is utilized in the production of industrially significant chemicals, including pheromones, fragrances, and insecticides. Furthermore, it serves as a key chiral intermediate in the synthesis of vital pharmaceuticals such as penem (B1263517) and carbapenem (B1253116) β-lactam antibiotics. The diacetate form, (+)-1,3-butanediol diacetate, functions as a protected version of the chiral diol, which can be hydrolyzed to release the diol as needed for a specific synthetic step.

The production of enantiomerically pure (R)-1,3-butanediol is often achieved through biotechnological methods, which offer high stereoselectivity. One such method involves the deracemization of a racemic mixture of 1,3-butanediol (B41344). This can be accomplished using a whole-cell stereoinverting cascade system. For instance, a two-step cascade reaction can be employed, starting with the enantioselective oxidation of (S)-1,3-butanediol using a microorganism like Candida parapsilosis. This is followed by the asymmetric reduction of the resulting intermediate, 4-hydroxy-2-butanone (B42824), to (R)-1,3-butanediol using another microorganism, such as Pichia kudriavzevii. Under optimized conditions, this biotransformation can yield (R)-1,3-butanediol with high enantiomeric excess.

Another biocatalytic approach involves the asymmetric reduction of 4-hydroxy-2-butanone using a newly isolated strain of Candida krusei. This method has been shown to produce (R)-1,3-butanediol with high conversion rates and excellent enantiomeric excess. The subsequent acetylation of the chiral diol yields (+)-1,3-butanediol diacetate.

Applications in the Synthesis of Specialty Polymers and Oligomers

The chirality of (R)-1,3-butanediol, and by extension its diacetate, can be harnessed to create polymers with unique properties. Enantiopure biobased (R)-1,3-butanediol has been used in the synthesis of specialty polyesters. The stereochemistry of the diol can influence the polymer's morphology and thermal properties.

For example, polyesters have been synthesized through transesterification polymerization of (R)-1,3-butanediol with various diacid derivatives, both aliphatic and aromatic. The resulting polymers exhibit different characteristics compared to those synthesized from a racemic mixture of 1,3-butanediol. The use of an enantiopure monomer can lead to more crystalline or semi-crystalline polymers, which can affect their mechanical strength, melting point, and biodegradability.

Below is a table summarizing the synthesis of some polyesters containing 1,3-butanediol, highlighting the potential for creating a range of materials by varying the comonomer.

Diacid DerivativeDiolPolymer AcronymResulting Polymer Type
Diethyl adipate(R)-1,3-ButanediolBio-PBAAliphatic Polyester (B1180765)
Diethyl 2,5-furandicarboxylate(R)-1,3-ButanediolBio-PBFFuran-based Polyester

This table is based on the synthesis of polyesters using the parent diol, (R)-1,3-butanediol.

Role in the Development of Advanced Materials

While direct applications of (+)-1,3-butanediol diacetate in advanced materials are not extensively documented, its structural analogue, 1,3-butanediol diacrylate, has been utilized in the creation of smart materials. Specifically, 1,3-butanediol diacrylate is a component in the synthesis of biocompatible poly(β-amino ester) hydrogels. These hydrogels are pH-sensitive and can be used in the development of sensors. For instance, they have been incorporated into fiber optic sensors and printed interdigital capacitive pH sensors. The hydrogel's ability to swell or contract in response to pH changes allows for the detection of pH variations in its environment. This application demonstrates the potential for 1,3-butanediol derivatives to be used as building blocks for functional materials with advanced properties.

Applications as a Stereodefined Intermediate in Industrial Chemical Processes

(+)-1,3-Butanediol diacetate serves as a stable, stereodefined intermediate in industrial chemical processes. Its primary function is to protect the chiral 1,3-diol functionality, which can be deprotected under controlled conditions to yield the reactive diol for subsequent transformations.

Production of Chiral Alkenols and Diene Intermediates

One of the significant industrial applications of 1,3-butanediol is its conversion to 1,3-butadiene, a key monomer in the production of synthetic rubbers. The dehydration of 1,3-butanediol over solid acid catalysts, such as aluminosilicates, yields 1,3-butadiene. While this process typically starts with the diol, the diacetate can be seen as a precursor that can be hydrolyzed to the diol in situ or in a preceding step. The reaction pathway can be complex, with the potential for the formation of unsaturated alcohols as intermediates. The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired diene.

The use of a chiral starting material like (+)-1,3-butanediol diacetate provides the potential for synthesizing chiral dienes or alkenols, although this area is not as extensively explored in publicly available literature. The controlled elimination of one acetate (B1210297) group could theoretically lead to the formation of a chiral alkenol, a valuable intermediate in fine chemical synthesis.

Other Synthetic Reagent Applications

The primary role of (+)-1,3-butanediol diacetate in other synthetic applications is as a protected chiral building block. The acetate groups are effective protecting groups for the hydroxyl functionalities of the diol. Protecting groups are essential in multi-step organic synthesis to prevent unwanted side reactions of sensitive functional groups. After the desired transformations on other parts of the molecule are complete, the acetate groups can be readily removed by hydrolysis to regenerate the chiral diol. This strategy allows for the preservation of the stereochemical integrity of the 1,3-diol moiety throughout a synthetic sequence.

Environmental Behavior and Degradation Pathways of 1,3 Butanediol Diacetate

Biodegradation Mechanisms and Microbial Transformations in Environmental Systems

The environmental biodegradation of 1,3-Butanediol (B41344) diacetate is primarily initiated through the enzymatic hydrolysis of its ester bonds. This process is carried out by a wide variety of microorganisms present in soil and aquatic environments that produce carboxyl esterases semanticscholar.orgoup.com. These enzymes belong to the hydrolase class and catalyze the cleavage of ester bonds, showing a preference for water-soluble esters with short-chain fatty acids, a category that includes 1,3-butanediol diacetate oup.commdpi.com.

The general mechanism for ester hydrolysis by these microbial enzymes involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the enzyme's active site oup.com. The reaction proceeds through the formation of a tetrahedral intermediate, leading to the cleavage of the ester linkage oup.com. In the case of 1,3-butanediol diacetate, this process occurs in a stepwise manner.

Probable Biodegradation Pathway:

First Hydrolysis: A microbial esterase cleaves one of the acetate (B1210297) groups, yielding acetic acid and the intermediate compound, 1,3-butanediol monoacetate.

Second Hydrolysis: The same or another esterase acts on the monoacetate, cleaving the remaining ester bond to produce another molecule of acetic acid and 1,3-butanediol.

Final Mineralization: The end products of the hydrolysis, 1,3-butanediol and acetic acid, are both readily biodegradable substances. Microorganisms can utilize them as carbon sources, ultimately mineralizing them into carbon dioxide and water through central metabolic pathways like the tricarboxylic acid (TCA) cycle researchgate.netnih.gov.

Studies on structurally similar compounds, such as propylene (B89431) glycol diacetate, indicate that short-chain glycol diacetates have the potential to biodegrade readily in the environment echemi.com. The activity of acetate ester-hydrolyzing esterases is common in various yeasts and bacteria, further supporting the likelihood of this degradation pathway nih.gov. The enzymatic degradation of aliphatic polyesters, which also contain ester linkages, is a well-documented process driven by lipases and esterases, reinforcing the understanding that these bonds are susceptible to microbial attack mdpi.com.

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are governed by its physical and chemical properties, which determine its mobility, persistence, and potential for bioaccumulation tamu.edu. For 1,3-butanediol diacetate, its behavior can be predicted based on its properties and data from structurally analogous chemicals like propylene glycol diacetate echemi.comresearchgate.netnih.gov.

The key processes influencing its distribution include partitioning between soil/sediment and water, volatilization, and bioaccumulation tamu.edu. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for predicting mobility in soil; a low Koc value indicates high mobility chemsafetypro.comecetoc.org. Based on data for the analogue 1,2-propylene glycol diacetate, which has an estimated Koc of about 10, 1,3-butanediol diacetate is expected to have very high mobility in soil and not adsorb significantly to soil organic matter echemi.com. This suggests a potential for leaching into groundwater if released into the terrestrial environment.

The bioconcentration factor (BCF) indicates the potential for a chemical to accumulate in aquatic organisms. The estimated BCF for 1,2-propylene glycol diacetate is low (3.2), suggesting that 1,3-butanediol diacetate has a low potential to bioaccumulate in the food chain echemi.com.

Table 1: Physico-chemical Properties of 1,3-Butanediol Diacetate
PropertyValueSource
Molecular FormulaC₈H₁₄O₄ nih.gov
Molar Mass174.19 g/mol nih.gov
Boiling Point228.8 °C (at 760 mm Hg) thegoodscentscompany.com
Vapor Pressure0.1 mmHg (at 25 °C, est.) thegoodscentscompany.com
Water Solubility4,438 mg/L (at 25 °C, est.) thegoodscentscompany.com
Log P (o/w)0.710 (est.) thegoodscentscompany.com
Koc (estimated for analogue)~10 (for 1,2-propylene glycol diacetate) echemi.com
BCF (estimated for analogue)3.2 (for 1,2-propylene glycol diacetate) echemi.com
Table 2: Ecotoxicity Data for 1,3-Butanediol Diacetate
OrganismTestResultExposure TimeSource
Fish (Oncorhynchus mykiss)LC5039 mg/L96 h chemicalbook.com
Aquatic Invertebrates (Daphnia magna)EC50> 100 mg/L48 h chemicalbook.com
Algae (Pseudokirchneriella subcapitata)EC50> 100 mg/L72 h chemicalbook.com
Microorganisms (Activated Sludge)NOEC>= 18.1 mg/L14 d chemicalbook.com

Sustainable Synthesis and Green Chemistry Aspects Related to its Production

Green chemistry principles encourage the use of renewable feedstocks and biocatalysis to create more sustainable chemical manufacturing processes. The production of 1,3-butanediol diacetate can be approached through a two-step "green" pathway that aligns with these principles.

Step 1: Bio-based Production of 1,3-Butanediol

The precursor, 1,3-butanediol, can be produced sustainably through the fermentation of renewable resources. Lignocellulosic biomass, such as paper or cardboard, can be hydrolyzed to release sugars (e.g., glucose), which are then fermented by genetically engineered microorganisms ugent.be. Strains of Escherichia coli have been successfully engineered to produce (R)-1,3-butanediol from glucose sigmaaldrich.com. This biotechnological route avoids the use of petrochemical feedstocks, reducing the carbon footprint of the final product ugent.be.

Step 2: Enzymatic Esterification

The second step involves the esterification of the bio-based 1,3-butanediol to form the diacetate. Traditional chemical synthesis often requires harsh conditions and catalysts. A greener alternative is the use of enzymatic catalysis, which operates under mild conditions and offers high selectivity, reducing byproducts and energy consumption.

Research has demonstrated the effective synthesis of 1,3-butanediol diacetate using lipases as biocatalysts researchgate.netmdpi.com. Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been used to catalyze the acetylation of 1,3-butanediol with vinyl acetate as the acetyl donor mdpi.com. This enzymatic reaction proceeds with high efficiency at moderate temperatures (e.g., 30 °C) mdpi.com. The use of enzymes like lipases is a cornerstone of green chemistry, offering a route to esters with minimal environmental impact compared to conventional chemical methods researchgate.net.

Table 3: Comparison of Synthesis Routes for 1,3-Butanediol Diacetate
AspectConventional Chemical SynthesisGreen Chemistry Approach
Precursor SourcePetrochemicals (e.g., ethylene)Renewable biomass (e.g., glucose) via fermentation ugent.besigmaaldrich.com
Esterification CatalystStrong acids or metal catalystsEnzymes (e.g., Lipases like CAL-B) researchgate.netmdpi.com
Reaction ConditionsHigh temperatures and pressuresMild temperatures (e.g., 30-60 °C) and atmospheric pressure mdpi.com
Selectivity & ByproductsCan produce unwanted byproductsHigh chemo-, regio-, and enantioselectivity, minimizing waste oup.com
Environmental ImpactHigher energy consumption, potential for hazardous wasteLower energy use, biodegradable catalyst, reduced waste streams

Future Research Directions and Emerging Paradigms in + 1,3 Butanediol Diacetate Chemistry

Development of Novel Enantioselective Catalytic Systems

The efficient synthesis of enantiomerically pure (+)-1,3-butanediol diacetate hinges on the development of highly selective catalytic systems. Current research is moving beyond classical resolution techniques towards more sophisticated and atom-economical asymmetric strategies. A significant area of advancement is the design of catalysts that can convert racemic or prochiral precursors directly into the desired enantiomer with high selectivity.

One promising approach is the use of dynamic kinetic asymmetric transformation (DYKAT). This methodology combines an enzymatic catalyst for stereoselective acylation with a metallic catalyst for in-situ racemization of the slower-reacting enantiomer of the starting material. For instance, a one-pot synthesis has been developed for enantiopure syn-1,3-diacetates starting from racemic mixtures of 1,3-diols. This system ingeniously couples a lipase-catalyzed transesterification with a ruthenium-catalyzed epimerization and an intramolecular acyl migration to achieve excellent enantioselectivities (>99%) and good yields rsc.org. The efficiency of such DYKAT processes is highly dependent on the choice of acyl donor and the specific catalysts employed, highlighting the need for continued catalyst screening and optimization rsc.org.

Future work in this area will likely focus on:

Novel Metal Catalysts: Exploring catalysts based on earth-abundant and non-toxic metals to replace precious metals like ruthenium.

Organocatalysis: Designing new proline-derived organocatalysts, potentially paired with additives like copper(II) triflate, to achieve high enantioselectivity in the synthesis of the precursor 1,3-diols enamine.net.

Ligand Development: Synthesizing new chiral ligands for metal catalysts to fine-tune their activity and selectivity for the 1,3-butanediol (B41344) substrate.

These advancements aim to create more robust, scalable, and cost-effective catalytic systems for producing (+)-1,3-butanediol diacetate with near-perfect enantiomeric purity.

Integration of Chemoenzymatic and Biocatalytic Strategies for Enhanced Efficiency

The synergy between chemical catalysis and biocatalysis offers powerful tools for asymmetric synthesis. Chemoenzymatic and purely biocatalytic routes are emerging as highly efficient and green alternatives for producing chiral compounds like (+)-1,3-butanediol diacetate. These methods leverage the exquisite selectivity of enzymes, often operating under mild reaction conditions.

Whole-cell biocatalysis is a particularly attractive strategy. Researchers have designed stereoinverting cascade deracemization routes to convert racemic 1,3-butanediol into a single enantiomer. One such system uses two different microorganisms in a sequential process: the enantioselective oxidation of (S)-1,3-butanediol by Candida parapsilosis, followed by the asymmetric reduction of the resulting 4-hydroxy-2-butanone (B42824) intermediate to (R)-1,3-butanediol using Pichia kudriavzevii researchgate.netzbaqchem.com. This whole-cell cascade system achieved an impressive 99.5% enantiomeric excess (ee) for the (R)-1,3-butanediol precursor researchgate.netzbaqchem.com.

The future of this field lies in several key areas:

Metabolic Engineering: Genetically modifying microorganisms to enhance the expression of desired enzymes and optimize metabolic pathways for the production of (R)-1,3-butanediol, the precursor to the (+)-diacetate nsf.gov.

Enzyme Immobilization: Developing robust immobilization techniques for relevant enzymes (lipases, alcohol dehydrogenases) to improve their stability, reusability, and suitability for continuous flow processes.

Novel Biocatalysts: Screening for and discovering new microorganisms and enzymes from diverse environments that possess high activity and selectivity for the target transformations zbaqchem.com.

The integration of these strategies promises to deliver highly efficient, selective, and sustainable manufacturing processes for chiral diols and their derivatives.

Table 1: Comparison of Biocatalytic and Chemoenzymatic Systems for Precursor Synthesis

Catalytic SystemPrecursor/ProductKey CatalystsReported Enantiomeric Excess (ee)Key AdvantageReference
Whole-Cell Cascade(R)-1,3-ButanediolCandida parapsilosis & Pichia kudriavzevii99.5%High enantioselectivity from racemate researchgate.netzbaqchem.com
Dynamic Kinetic Asymmetric Transformation (DYKAT)syn-1,3-DiacetatesLipase (B570770) (CALB) & Ruthenium catalyst>99%One-pot deracemization and deepimerization rsc.org
Whole-Cell BioreductionChiral 1,3-DiolsBaker's yeast, Lactobacillus reuteriup to 96%Access to opposite enantiomers zbaqchem.com

Exploration of New Applications in Advanced Functional Materials

While 1,3-butanediol is used in the manufacture of polyesters and polyurethanes, the specific use of the enantiomerically pure (+)-1,3-butanediol diacetate as a chiral building block opens doors to new applications in advanced functional materials nsf.govresearchgate.net. Chirality can impart unique properties to materials, influencing their macroscopic structure and interaction with other chiral molecules or polarized light.

Future research is expected to explore the incorporation of (+)-1,3-butanediol diacetate or its parent diol into:

Chiral Polymers: The synthesis of polyesters and other polymers using enantiopure (R)-1,3-butanediol has been shown to influence material properties. For example, polyesters prepared with biobased, enantiopure (R)-1,3-butanediol exhibit different thermal properties compared to those made with the racemic mixture, indicating that the optical activity is an important determinant in establishing structure-property relationships zbaqchem.com. These chiral polymers could find use in specialty applications such as chiral stationary phases for chromatography or as biodegradable materials with tailored properties.

Metal-Organic Frameworks (MOFs): Chiral building blocks are being used to construct chiral MOFs. These porous materials have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing rsc.org. (+)-1,3-Butanediol diacetate could serve as a precursor to chiral linkers for these frameworks.

Hydrogels and Sensors: Related compounds, such as 1,3-butanediol diacrylate, are used to synthesize biocompatible, pH-sensitive hydrogels. These materials have potential applications in sensors for medical or environmental monitoring researchgate.net. The chirality of (+)-1,3-butanediol diacetate could be exploited to develop sensors capable of chiral recognition sigmaaldrich.com.

The introduction of this specific chiral center into a polymer backbone or material scaffold can lead to materials with unique optical, recognition, and morphological properties not achievable with the racemic mixture.

Advances in Spectroscopic and Computational Methods for Chiral Analysis

The development of advanced synthetic methods must be paralleled by progress in analytical techniques for accurately determining enantiomeric purity and absolute configuration. For (+)-1,3-butanediol diacetate, this involves robust methods to quantify its enantiomeric excess (ee).

Current and emerging techniques include:

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) using chiral columns or derivatization with chiral agents remains a cornerstone for separating and quantifying enantiomers of the parent diol nih.gov.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, is a powerful tool. New chiral boric acid agents have been shown to be excellent for the enantiodiscrimination of various diols, producing large, well-distinguishable chemical shift differences between the diastereomeric derivatives, allowing for accurate ee determination mdpi.com.

Chiral Tag Rotational Spectroscopy: This cutting-edge, gas-phase technique allows for the unambiguous assignment of absolute configuration and quantitative determination of enantiomeric excess without the need for reference standards. It involves non-covalent derivatization with a small chiral "tag" molecule, creating diastereomeric complexes with distinguishable rotational spectra mdpi.com. This method holds immense promise for high-confidence chiral analysis.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the chiroptical properties (e.g., circular dichroism spectra) of chiral molecules. These calculations can help in assigning the absolute configuration of newly synthesized compounds by comparing theoretical spectra with experimental data.

Future research will focus on developing more sensitive, rapid, and universally applicable analytical methods, reducing the reliance on derivatization and enabling high-throughput screening of new catalytic systems.

Sustainable and Circular Economy Approaches in Diacetate Production

Modern chemical manufacturing places a strong emphasis on sustainability, green chemistry, and the principles of a circular economy. The production of (+)-1,3-butanediol diacetate is aligning with these trends by focusing on renewable feedstocks and carbon-efficient biosynthetic pathways for its precursor, 1,3-butanediol.

Key research directions include:

Bio-based Feedstocks: Shifting from petroleum-based synthesis to routes starting from renewable resources is a primary goal. This includes the production of 1,3-butanediol from the fermentation of sugars derived from lignocellulosic biomass, or conversion from bioethanol researchgate.net.

CO2 as a Feedstock: A groundbreaking approach involves engineering microorganisms like Cupriavidus necator H16 to produce (R)-1,3-butanediol directly from carbon dioxide, using hydrogen as an energy source. This represents a significant step towards carbon-neutral or even carbon-negative chemical production nsf.gov.

Process Intensification: Developing integrated processes where the bioreactor for diol production is coupled with downstream separation and acylation steps, reducing waste and energy consumption. The dehydration of bio-derived 1,3-butanediol to produce 1,3-butadiene, a key monomer for synthetic rubber, is an example of how this platform chemical fits into a broader biorefinery concept.

These sustainable approaches not only reduce the environmental footprint of (+)-1,3-butanediol diacetate production but also align with the growing demand for bio-based chemicals and materials, contributing to a more circular economy.

Q & A

Basic Research Questions

Q. What are the optimal catalysts and reaction conditions for synthesizing enantiomerically pure (+)-1,3-butanediol diacetate?

  • Methodological Answer : The synthesis of enantiopure (+)-1,3-butanediol diacetate can be optimized using chiral catalysts or enzymatic methods. Environmental-friendly catalysts, such as immobilized lipases or acidic ionic liquids, have shown promise in esterification reactions by improving product separation and reducing corrosion . For sustainable production, microbial fermentation of biomass-derived 1,3-butanediol followed by acid-catalyzed acetylation is recommended. Reaction parameters (e.g., temperature: 80–100°C, molar ratio of acetic anhydride to diol: 2:1) should be tightly controlled to minimize racemization .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of (+)-1,3-butanediol diacetate?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for purity assessment, leveraging retention indices and fragmentation patterns from databases like NIST . Chiral stationary phases in high-performance liquid chromatography (HPLC) or GC (e.g., cyclodextrin-based columns) can resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, identifies stereochemical configurations by analyzing acetate group coupling patterns .

Q. How does 1,3-butanediol diacetate degrade under microbial or enzymatic conditions, and what are the key metabolites?

  • Methodological Answer : Microbial degradation studies using Acinetobacter spp. reveal that esterases hydrolyze 1,3-butanediol diacetate into acetate and 1,3-butanediol, which is further metabolized to butyric acid or ketone bodies . To track degradation kinetics, use gas chromatography with flame ionization detection (GC-FID) to quantify residual diacetate and metabolite formation over time. Anaerobic conditions may alter degradation pathways, requiring adjusted experimental setups .

Advanced Research Questions

Q. What explains the divergent metabolic fates of (R)- and (S)-enantiomers of 1,3-butanediol diacetate in preclinical models?

  • Methodological Answer : In perfused rat liver models, (R)-1,3-butanediol (a hydrolysis product of the diacetate) is preferentially converted to ketone bodies (R-3-hydroxybutyrate and acetoacetate) via NAD-linked oxidation, whereas the (S)-enantiomer undergoes partial conversion to non-physiological S-3-hydroxybutyrate and CO2_2 . To validate this, administer enantiopure diacetate to animal models and measure plasma ketone levels using enzymatic assays or LC-MS. Note that species-specific differences in liver enzyme activity (e.g., alcohol dehydrogenase isoforms) may require cross-species validation .

Q. Why does 1,3-butanediol diacetate exhibit low reactivity in Lewis acid-catalyzed amidation compared to 1,2- or 1,4-diesters?

  • Methodological Answer : Reactivity differences arise from steric hindrance and the inability of 1,3-diacetates to form stable five- or six-membered cyclic intermediates during nucleophilic substitution. For example, in Sc(OTf)3_3-catalyzed reactions with sulfonamides, 1,3-butanediol diacetate yields <5% mono-amidation due to unfavorable transition-state geometry, whereas 1,2-diesters achieve >80% yields. Computational modeling (DFT) of transition states can further elucidate steric and electronic barriers .

Q. How should researchers address discrepancies in reported enzymatic degradation efficiencies of 1,3-butanediol diacetate across microbial strains?

  • Methodological Answer : Contradictions in degradation rates (e.g., Acinetobacter vs. Pseudomonas spp.) may stem from strain-specific esterase expression or substrate uptake efficiency. Standardize assays by measuring esterase activity using p-nitrophenyl acetate as a control substrate. Perform transcriptomic profiling (RNA-seq) to identify upregulated esterase genes during diacetate exposure .

Q. What are the implications of 1,3-butanediol diacetate’s chiral recognition in gas chromatography for studying enantiomeric excess in synthetic pathways?

  • Methodological Answer : Chiral porous organic cage (POC) columns achieve baseline separation of 1,3-butanediol diacetate enantiomers with a resolution factor (Rs_s) >1.5. To optimize separation, adjust column temperature (e.g., 120–140°C) and carrier gas flow rates. This method is critical for quantifying enantiomeric excess in asymmetric synthesis workflows, avoiding the need for derivatization .

Data Contradictions and Recommendations

  • Contradiction : While 1,3-butanediol diacetate is reported as non-teratogenic in animal models, in vitro studies suggest β-hydroxybutyrate (a metabolite) may disrupt embryogenesis .
    • Resolution : Conduct in vivo studies with controlled ketone body levels to isolate diacetate-specific effects. Use isotopic tracing (13C^{13}\text{C}-labeled diacetate) to distinguish contributions from endogenous vs. exogenous metabolites .
  • Contradiction : Catalytic amidation yields vary significantly between diesters (e.g., 1,3- vs. 1,4-butanediol diacetate) .
    • Resolution : Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps. Screen alternative catalysts (e.g., Brønsted acids) to improve reaction efficiency for 1,3-diacetates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.